An In-Depth Technical Guide to (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid: Structure, Synthesis, and Biological Significance
An In-Depth Technical Guide to (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid: Structure, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a specific stereoisomer of hydroxylysine. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, stereospecific synthesis, analytical characterization, and its emerging biological roles, particularly in the context of cancer biology and epigenetic regulation.
Molecular Structure and Physicochemical Properties
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, also known as threo-5-hydroxy-L-lysine or allo-hydroxy-L-lysine, is a derivative of the essential amino acid L-lysine. The designation "(2S,5S)" defines the specific stereochemistry at the two chiral centers: the alpha-carbon (C2) and the carbon bearing the hydroxyl group (C5). This specific configuration distinguishes it from its more common diastereomer, (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid (erythro-5-hydroxy-L-lysine), which is a well-known component of collagen.[1]
The molecule possesses three key functional groups that dictate its chemical behavior: an α-amino group, a carboxylic acid group, and a hydroxyl group, in addition to a second amino group at the ε-position. These groups confer upon it a high degree of polarity and the capacity for multiple hydrogen bonding interactions.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₃ | PubChem[2] |
| Molecular Weight | 162.19 g/mol | PubChem[2] |
| IUPAC Name | (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid | PubChem[2] |
| InChIKey | YSMODUONRAFBET-WHFBIAKZSA-N | PubChem[2] |
| Canonical SMILES | C(CN)O | PubChem[2] |
| XLogP3 (Predicted) | -4.2 | PubChem[2] |
| Hydrogen Bond Donors | 4 | LookChem[3] |
| Hydrogen Bond Acceptors | 5 | LookChem[3] |
| pKa (Strongest Acidic, Predicted) | 2.45 | NP-MRD[1] |
| pKa (Strongest Basic, Predicted) | 9.75 | NP-MRD[1] |
Stereospecific Synthesis
The precise stereochemical control required for the synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid presents a significant synthetic challenge. A notable and efficient method utilizes D-galactose as a chiral precursor, ensuring the correct stereochemistry at both chiral centers. This approach underscores the utility of carbohydrates as versatile starting materials in the synthesis of complex amino acids.
While the full, step-by-step protocol from the primary literature is extensive, the overall synthetic strategy can be visualized as a multi-step process involving the stereoselective introduction of amino and hydroxyl functionalities onto the hexanoic acid backbone derived from D-galactose.
Caption: Stereospecific synthesis workflow from D-galactose.
Analytical Characterization
The unambiguous identification and quantification of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, particularly in complex biological matrices, necessitates the use of advanced analytical techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating hydroxylysine diastereomers. Due to their similar physicochemical properties, derivatization is often employed to enhance resolution.
Experimental Protocol: HPLC-based Separation of Hydroxylysine Diastereomers
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Sample Preparation (Hydrolysis): For protein-bound hydroxylysine, acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) is required to liberate the free amino acids.
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Derivatization: The amino groups of the hydroxylysine isomers are reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, or with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomeric derivatives with different chromatographic properties.
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Reversed-Phase HPLC: The derivatized sample is injected onto a C18 reversed-phase HPLC column.
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Elution: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: Detection is commonly achieved using fluorescence (for OPA derivatives) or UV-Vis absorption (for dinitrophenyl derivatives).
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Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known standard.
Caption: HPLC workflow for diastereomer separation.
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. High-resolution mass spectrometry can confirm the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Characteristic fragmentation patterns in positive-ion mode often involve neutral losses of water (H₂O) and ammonia (NH₃) from the protonated molecular ion. The specific fragmentation pattern can help to distinguish it from other isomers, although this often requires careful optimization of collision energies and comparison with authentic standards.
Note: High-resolution mass spectra and detailed fragmentation studies specifically for the (2S,5S) isomer are not widely published and represent a valuable area for further analytical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. The chemical shifts and coupling constants of the protons and carbons are sensitive to the stereochemistry of the molecule.
Biological Significance and Therapeutic Potential
While the (2S,5R) isomer of hydroxylysine is primarily associated with collagen, recent research has unveiled a distinct and significant biological role for the (2S,5S) isomer, linking it to the regulation of gene expression through alternative RNA splicing.
Role in JMJD6-Mediated RNA Splicing
The enzyme Jumonji domain-containing protein 6 (JMJD6) has been identified as a lysyl hydroxylase that specifically produces the (5S) stereoisomer of hydroxylysine on non-collagenous proteins.[4] One of the key substrates of JMJD6 is the U2 small nuclear ribonucleoprotein auxiliary factor 65 kDa subunit (U2AF65), a critical component of the spliceosome.[5][6][7][8]
JMJD6-mediated hydroxylation of specific lysine residues on U2AF65 modulates its interaction with pre-mRNA and other splicing factors, thereby influencing alternative splicing decisions.[5][6] This post-translational modification adds another layer of regulation to the complex process of gene expression.
Sources
- 1. NP-MRD: Showing NP-Card for 5-Hydroxylysine (NP0001396) [np-mrd.org]
- 2. (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid | C6H14N2O3 | CID 439437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Hydroxylysine - Wikipedia [en.wikipedia.org]
- 5. JMJD6 and U2AF65 co-regulate alternative splicing in both JMJD6 enzymatic activity dependent and independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Jmjd6 catalyses lysyl-hydroxylation of U2AF65, a protein associated with RNA splicing. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
